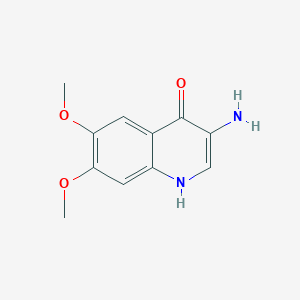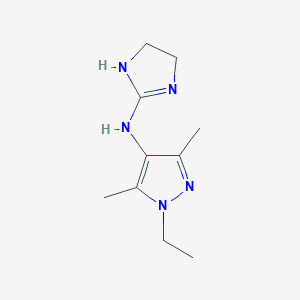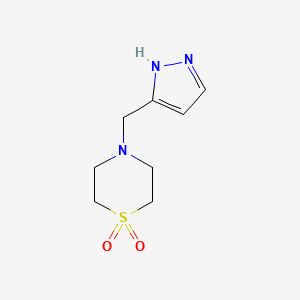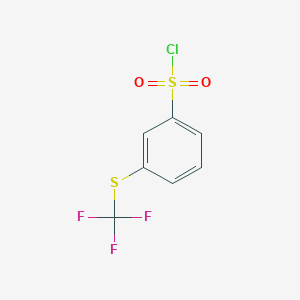
3-((Trifluoromethyl)thio)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Trifluoromethyl)thio)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H4ClF3O2S. It is known for its reactivity and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a trifluoromethylthio group attached to a benzenesulfonyl chloride moiety, making it a valuable reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trifluoromethyl)thio)benzenesulfonyl chloride typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with a suitable thiol reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane or acetonitrile, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The product is typically purified by distillation or recrystallization to remove any impurities and ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-((Trifluoromethyl)thio)benzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: It can also undergo addition reactions with various reagents, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane, acetonitrile, or tetrahydrofuran, and may require the presence of a base to neutralize any acidic by-products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Aplicaciones Científicas De Investigación
3-((Trifluoromethyl)thio)benzenesulfonyl chloride has a wide range of applications in scientific research, including:
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 3-((Trifluoromethyl)thio)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The presence of the electron-withdrawing trifluoromethylthio group enhances the electrophilicity of the sulfonyl chloride, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the trifluoromethylthio group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the thio group, making it less reactive in certain nucleophilic substitution reactions.
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with the trifluoromethyl group in a different position, affecting its reactivity and applications.
Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group but lacks the aromatic ring, leading to different reactivity and uses.
Uniqueness
3-((Trifluoromethyl)thio)benzenesulfonyl chloride is unique due to the presence of both the trifluoromethylthio group and the benzenesulfonyl chloride moiety. This combination imparts distinct reactivity and properties, making it a valuable reagent in organic synthesis and various scientific research applications.
Propiedades
Fórmula molecular |
C7H4ClF3O2S2 |
|---|---|
Peso molecular |
276.7 g/mol |
Nombre IUPAC |
3-(trifluoromethylsulfanyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF3O2S2/c8-15(12,13)6-3-1-2-5(4-6)14-7(9,10)11/h1-4H |
Clave InChI |
MFFQXJAWZJMINE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)Cl)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


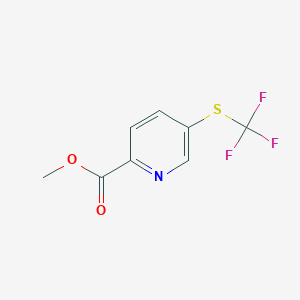
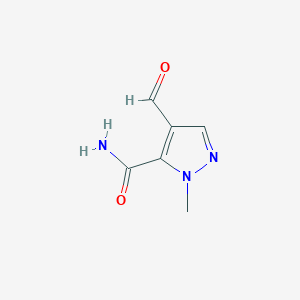
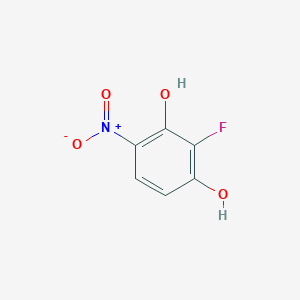
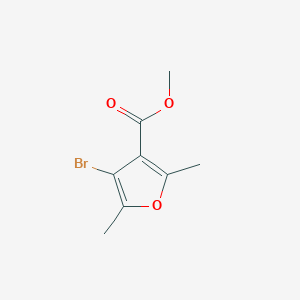
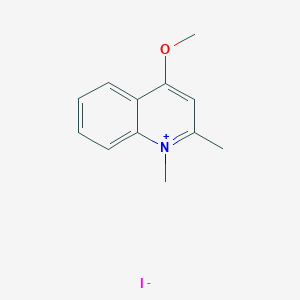
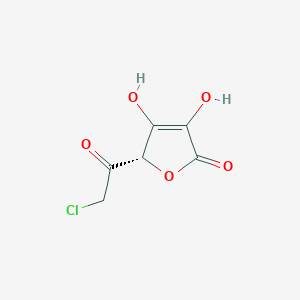
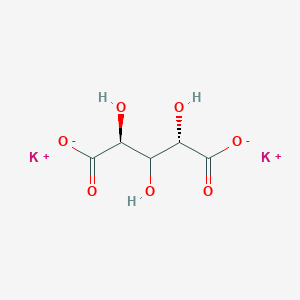
![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)
![5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine](/img/structure/B12867128.png)
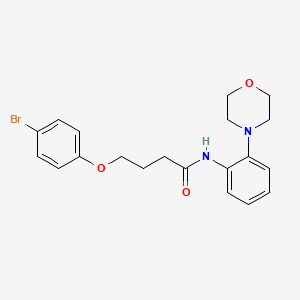
![5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile](/img/structure/B12867145.png)
